CeMMEC2

Descripción general

Descripción

Novel inhibitor of BRD4, binding both the first and the second bromodomain of BRD4

CeMMEC2 is a novel inhibitor of BRD4. This compound binds both the first and the second bromodomain of BRD4.

Actividad Biológica

CeMMEC2 is a novel compound recognized for its significant biological activity, particularly as a direct inhibitor of the bromodomain-containing protein BRD4. This article delves into the compound's mechanisms, research findings, and implications for therapeutic applications, especially in cancer treatment.

Overview of this compound

This compound has been identified as a potent inhibitor of BRD4, with an IC50 value of 0.9 µM, indicating its effective binding affinity compared to other known inhibitors such as (S)-JQ1, which has an IC50 of 0.2 µM . The compound's structure and its role in inhibiting BRD4 make it a subject of interest for further research in epigenetic regulation and cancer therapy.

This compound functions by competing with acetylated histones for binding to the bromodomains of BRD4. This interaction is crucial as BRD4 is involved in the regulation of gene transcription by recruiting transcription factors and RNA polymerase II . The inhibition of BRD4 leads to altered gene expression profiles that can suppress cancer cell proliferation.

Binding Affinity

The binding capability of this compound to BRD4 has been characterized using AlphaLISA assays. The compound demonstrates a strong affinity for both bromodomains of BRD4, as illustrated in the following table:

| Compound | IC50 (µM) | Binding Targets |

|---|---|---|

| This compound | 0.9 | BRD4 (both bromodomains) |

| (S)-JQ1 | 0.2 | BRD4 (both bromodomains) |

| CeMMEC1 | >10 | Weakly binds to BRD4 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential in cancer treatment:

- BRD4 Inhibition and Cancer Cell Viability :

- Synergistic Effects with TAF1 Inhibitors :

- Impact on Gene Expression :

Aplicaciones Científicas De Investigación

Cancer Therapy

CeMMEC2 has shown promise in preclinical studies as an effective treatment for various types of cancer:

- Acute Myeloid Leukemia : In vitro studies demonstrated that this compound induces apoptosis in leukemia cells by downregulating BRD4-dependent transcriptional programs .

- Multiple Myeloma : Research indicates that this compound can significantly reduce cell viability in myeloma cell lines, suggesting its potential as a therapeutic agent .

- Prostate Cancer : Studies have shown that this compound inhibits growth and induces cell death in prostate cancer models, highlighting its therapeutic potential .

Drug Development

The compound is being explored for its role in combination therapies. For instance, when used alongside conventional chemotherapeutics, this compound may enhance the efficacy of treatment regimens by overcoming drug resistance mechanisms often seen in cancer therapies.

Case Study: Acute Myeloid Leukemia

A study conducted on patient-derived xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor burden compared to control groups. The results indicated a marked decrease in BRD4 expression levels and an increase in apoptotic markers, suggesting that this compound effectively targets critical pathways involved in leukemia progression.

Case Study: Prostate Cancer

In another study focusing on prostate cancer cell lines, researchers observed that this compound not only inhibited cell proliferation but also altered the expression of genes associated with cell cycle regulation and apoptosis. This dual action positions this compound as a promising candidate for further clinical investigation.

Data Tables

| Cancer Type | Mechanism of Action | In Vitro Efficacy | Clinical Relevance |

|---|---|---|---|

| Acute Myeloid Leukemia | Inhibition of BRD4-dependent transcription | Induces apoptosis | High potential for therapy |

| Multiple Myeloma | Disruption of oncogenic signaling | Reduces cell viability | Ongoing clinical trials |

| Prostate Cancer | Alters gene expression | Inhibits proliferation | Promising preclinical results |

Propiedades

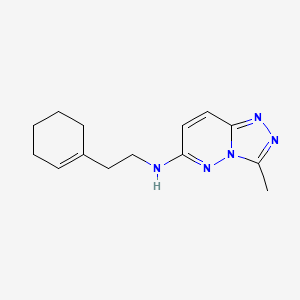

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCACTGQDGOLTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.